molecular formula C13H12N2O3 B12020646 N'-[(E,2E)-3-(2-furyl)-2-propenylidene]-2-methyl-3-furohydrazide

N'-[(E,2E)-3-(2-furyl)-2-propenylidene]-2-methyl-3-furohydrazide

Katalognummer: B12020646
Molekulargewicht: 244.25 g/mol
InChI-Schlüssel: SDNJZKHNKCERSG-FFDQLCTRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(E,2E)-3-(2-furyl)-2-propenylidene]-2-methyl-3-furohydrazide is a chemical compound characterized by its unique structure, which includes furan rings and a hydrazide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E,2E)-3-(2-furyl)-2-propenylidene]-2-methyl-3-furohydrazide typically involves the condensation reaction between 2-methyl-3-furohydrazide and 3-(2-furyl)-2-propenal. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput .

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(E,2E)-3-(2-furyl)-2-propenylidene]-2-methyl-3-furohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

N’-[(E,2E)-3-(2-furyl)-2-propenylidene]-2-methyl-3-furohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism by which N’-[(E,2E)-3-(2-furyl)-2-propenylidene]-2-methyl-3-furohydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired effects. The exact pathways and targets depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-[(E,2E)-3-(2-furyl)-2-propenylidene]-2-methyl-3-furohydrazide is unique due to its specific combination of furan rings and hydrazide group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H12N2O3

Molekulargewicht

244.25 g/mol

IUPAC-Name

N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C13H12N2O3/c1-10-12(6-9-17-10)13(16)15-14-7-2-4-11-5-3-8-18-11/h2-9H,1H3,(H,15,16)/b4-2+,14-7+

InChI-Schlüssel

SDNJZKHNKCERSG-FFDQLCTRSA-N

Isomerische SMILES

CC1=C(C=CO1)C(=O)N/N=C/C=C/C2=CC=CO2

Kanonische SMILES

CC1=C(C=CO1)C(=O)NN=CC=CC2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.